molecular formula C3H2Br2N2 B1585270 3,4-Dibromo-1H-pyrazole CAS No. 5932-18-3

3,4-Dibromo-1H-pyrazole

Cat. No. B1585270
CAS RN: 5932-18-3
M. Wt: 225.87 g/mol
InChI Key: DFUAIALZXKLUQU-UHFFFAOYSA-N
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Description

3,4-Dibromo-1H-pyrazole is a chemical compound with the CAS Number: 5932-18-3 . It has a molecular weight of 225.87 and its linear formula is C3H2Br2N2 .


Synthesis Analysis

Pyrazole derivatives, including 3,4-Dibromo-1H-pyrazole, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .


Molecular Structure Analysis

The molecular structure of 3,4-Dibromo-1H-pyrazole is characterized by a five-membered heterocyclic ring with two adjacent nitrogen atoms .


Chemical Reactions Analysis

Pyrazole-containing compounds, including 3,4-Dibromo-1H-pyrazole, are versatile as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .


Physical And Chemical Properties Analysis

3,4-Dibromo-1H-pyrazole is a solid substance . It should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Tautomerism and Structural Analysis

  • Tautomerism in Pyrazoles : Studies on 4-bromo substituted 1H-pyrazoles, including 3,4-dibromo-5-phenyl-1H-pyrazole, have explored tautomerism in solid states and solutions. These investigations used magnetic resonance spectroscopy and X-ray crystallography, highlighting the predominance of 3-bromo tautomers and providing insights into chemical shifts via Density Functional Theory (DFT) calculations (Trofimenko et al., 2007).

Synthesis and Biomedical Applications

  • Pyrazolo[3,4-b]pyridines Synthesis : Research on Pyrazolo[3,4-b]pyridines, a related class to 3,4-Dibromo-1H-pyrazole, has been extensive, covering over 300,000 compounds with diverse biomedical applications. The review of these compounds includes analysis of substituents, synthetic methods, and biomedical applications (Donaire-Arias et al., 2022).

Chemical Synthesis and Characterization

  • Characterization of 3,4-Dimethyl-1H-yl-Pyrazole : A study on the structure and performance of a close analogue, 3,4-dimethyl-1H-yl-pyrazole, was conducted using infrared, nuclear magnetic resonance, and gas chromatography mass spectrometry. This research contributes to the broader understanding of pyrazole derivatives' structure and characterization (Ding, 2009).

Catalysis and Synthesis Techniques

  • C-3 Arylation of Indazoles and Pyrazoles : Research into the C-3 arylation of indazole and pyrazole structures has developed practical catalyst and conditions, relevant to 3,4-Dibromo-1H-pyrazole. This method enables direct arylation with ArI or ArBr without using Ag additives, crucial for synthesizing heterocycles related to pesticides and drug molecules (Ye et al., 2013).

  • C-H Arylation and N-Alkylation of Pyrazoles : Another study focused on catalytic intermolecular C-H arylation of pyrazoles, laying the groundwork for synthesizing complex arylated pyrazoles. The research highlighted the reactivity of various C-H bonds in pyrazoles and developed methods for sequential arylation and N-alkylation, contributing to the synthesis of fully substituted pyrazoles (Goikhman et al., 2009).

Material Science and Stability

  • High Thermal and Chemical Stability in Pyrazolate-Bridged Frameworks : A study investigated microporous pyrazolate-bridged metal-organic frameworks with transition metal acetate salts, revealing exceptional thermal and chemical stability. These frameworks, related to pyrazole chemistry, have potential applications in catalysis and zeolite replacement (Colombo et al., 2011).

Safety And Hazards

3,4-Dibromo-1H-pyrazole is considered hazardous. It has been assigned the GHS06 pictogram with the signal word “Danger”. Hazard statements include H301-H315-H319-H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, contact with skin and eyes, and ingestion and inhalation .

Future Directions

Pyrazoles, including 3,4-Dibromo-1H-pyrazole, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date . Therefore, the future directions of 3,4-Dibromo-1H-pyrazole could involve further exploration of its potential applications in these fields.

properties

IUPAC Name

4,5-dibromo-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Br2N2/c4-2-1-6-7-3(2)5/h1H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUAIALZXKLUQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70208056
Record name Pyrazole, 3,4-dibromo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dibromo-1H-pyrazole

CAS RN

5932-18-3
Record name Pyrazole, 3,4-dibromo-
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Record name 3,4-Dibromopyrazole
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Record name Pyrazole, 3,4-dibromo-
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Record name 3,4-DIBROMO-1H-PYRAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AH Sandtorv, HR Bjørsvik - Advanced Synthesis & Catalysis, 2013 - Wiley Online Library
An instantaneous, selective and high‐yielding halogenation process is reported. The method operates with imidazoles, pyrazoles, and indoles under benign reaction conditions. The …
Number of citations: 41 onlinelibrary.wiley.com

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